Sodium 2,5-dimethylbenzenesulfonate is a chemical compound derived from 2,5-dimethylbenzenesulfonic acid, which serves as a sodium salt. This compound is classified under the category of sulfonates, which are known for their applications in various fields such as pharmaceuticals, detergents, and chemical synthesis. The molecular formula for sodium 2,5-dimethylbenzenesulfonate is C₈H₉NaO₃S, and it typically appears as a white to off-white powder or crystalline solid.
Sodium 2,5-dimethylbenzenesulfonate can be synthesized from its corresponding sulfonic acid through neutralization with sodium hydroxide. It is categorized as an organic sulfonate and is often utilized in organic synthesis and as a surfactant due to its amphiphilic properties. This compound is part of a broader class of benzenesulfonates which are characterized by the presence of a sulfonate group attached to a benzene ring.
The synthesis of sodium 2,5-dimethylbenzenesulfonate generally involves two main steps:
The molecular structure of sodium 2,5-dimethylbenzenesulfonate consists of a benzene ring substituted with two methyl groups at the 2 and 5 positions and a sulfonate group (-SO₃Na) attached to the benzene ring.
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+]
.Sodium 2,5-dimethylbenzenesulfonate can participate in various chemical reactions typical for sulfonates:
These reactions are often facilitated by catalysts or specific reaction conditions such as temperature and solvent choice.
The mechanism by which sodium 2,5-dimethylbenzenesulfonate exerts its effects largely depends on its application:
Sodium 2,5-dimethylbenzenesulfonate has several scientific uses:
This compound's versatility makes it valuable across multiple industries including pharmaceuticals, agrochemicals, and materials science.
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.:
CAS No.: